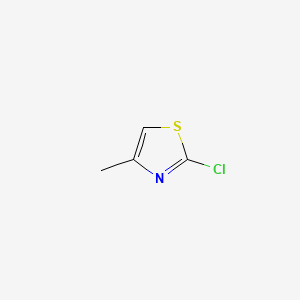

2-Chloro-4-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDUUJIIXIOTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181365 | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26847-01-8 | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26847-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026847018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylthiazole (CAS: 26847-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom and a methyl group.[1] This versatile chemical intermediate is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to its inherent reactivity and functional properties.[1][2] Its thiazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1] Proper storage under an inert atmosphere at 2-8°C is recommended to maintain its stability.[3]

| Property | Value | Source |

| CAS Number | 26847-01-8 | [1][3] |

| Molecular Formula | C₄H₄ClNS | [1][] |

| Molecular Weight | 133.60 g/mol | [][5] |

| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole | [3][] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 203 °C | [6][7] |

| Density | 1.331 g/cm³ | [][6] |

| Flash Point | 76 °C | [6][7] |

| Purity | ≥ 98% (Typical) | [3][] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3][7] |

| InChI Key | SYDUUJIIXIOTQT-UHFFFAOYSA-N | [1][3][] |

| SMILES | CC1=CSC(=N1)Cl | [] |

Synthesis and Reactivity

The synthesis of substituted thiazoles is often achieved through the Hantzsch thiazole synthesis. While a specific protocol for this compound is not detailed in the provided literature, a general pathway involves the condensation reaction between an α-haloketone (like chloroacetone) and a thioamide. The reactivity of the thiazole ring, enhanced by the chloro and methyl groups, makes it a valuable intermediate for further chemical modifications.[2]

The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups. This reactivity is fundamental to its role as a versatile building block in organic synthesis.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various high-value chemical products.[1][2] Its structural motif is integral to the development of new therapeutic agents and crop protection products.[2][8]

-

Pharmaceuticals: It is extensively used in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[2] The thiazole scaffold is a common feature in drugs due to its wide range of biological activities.[9][10][11] The compound also serves as a precursor for sulfonamide derivatives, a well-known class of antimicrobial drugs.[8]

-

Agrochemicals: In agricultural chemistry, this compound is an important intermediate for synthesizing fungicides and herbicides.[2][8] The presence of the chlorinated and methylated thiazole structure can enhance the biological efficacy of these crop protection agents.[2]

-

Material Science: It is also explored in material science for developing specialty chemicals and additives.[2] Its ability to act as a ligand in coordination chemistry opens avenues for catalysis and the creation of novel materials.[2]

Biological Activity Profile

While specific quantitative biological data for this compound is not extensively detailed, the compound itself is noted to exhibit biological activity, making it a molecule of interest in medicinal chemistry.[1] The broader class of thiazole derivatives has been shown to possess a wide spectrum of pharmacological effects.

| Biological Activity | Thiazole Derivative Class | Representative Assay | Source |

| Anticancer | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | MTT colorimetric assay | [9] |

| Antioxidant | 2-aminothiazole sulfonamides | DPPH and SOD assays | [12] |

| COX Inhibition | Thiazole carboxamides | In vitro COX-1/COX-2 inhibition assay | [13][14] |

| Antimicrobial | Various 2-aminothiazoles | Broth microdilution | [11] |

| Anti-inflammatory | 2-aminothiazole derivatives | Not specified | [10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives are crucial for researchers. Below are representative methodologies based on literature for related compounds.

General Synthesis of a Thiazole Derivative (Hantzsch Method Adaptation)

This protocol is a generalized procedure for synthesizing a thiazole ring, adapted from methods for similar compounds like 2,4-dimethylthiazole.[15]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting thioamide in a suitable dry solvent (e.g., benzene or ethanol).

-

Reagent Addition: Slowly add an equimolar amount of an α-haloketone (e.g., chloroacetone) to the solution. The reaction is often exothermic and may require initial cooling.

-

Reaction: After the initial reaction subsides, heat the mixture to reflux for a period of 30 minutes to 2 hours to ensure the completion of the cyclization.

-

Work-up: Cool the reaction mixture and add water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

In Vitro Anticancer Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

References

- 1. CAS 26847-01-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 26847-01-8 [sigmaaldrich.com]

- 5. This compound | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [chemicalbook.com]

- 7. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Chloro-4-methylthiazole: Molecular Properties and Synthetic Applications

For Immediate Release

This technical document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 2-Chloro-4-methylthiazole. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide offers detailed data, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of the synthetic workflow.

Core Molecular and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid.[1][2][3]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClNS | [1][2][4][5][6] |

| Molecular Weight | 133.60 g/mol | [2][6][7] |

| Monoisotopic Mass | 132.9753 Da | [4][6] |

| Density | 1.331 g/cm³ | [3][8] |

| Boiling Point | 203 °C | [3] |

| Flash Point | 76 °C | [3] |

| CAS Number | 26847-01-8 | [1][5][6] |

| SMILES | CC1=CSC(=N1)Cl | [4][6] |

| InChI Key | SYDUUJIIXIOTQT-UHFFFAOYSA-N | [1][3][4][5][6] |

Synthetic Utility and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The chlorine atom at the C2 position is susceptible to displacement, making it a key site for introducing new functional groups via reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2][4] Its derivatives are found in compounds developed as anti-inflammatory, antimicrobial, and antifungal agents.[1][2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in drug discovery. The following is a representative protocol for the coupling of a 2-chloro-heteroaromatic compound, such as this compound, with an arylboronic acid. This protocol is based on established methodologies for similar substrates.[9]

Objective: To synthesize a 2-aryl-4-methylthiazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane, anhydrous (5 mL)

-

Water, degassed (1 mL)

-

Nitrogen or Argon gas

-

Standard Schlenk line glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (15 mL each).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-methylthiazole.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling protocol described above, providing a clear visual representation of the experimental sequence.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Synthesis of 2-Chloro-4-methylthiazole from Chloroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-chloro-4-methylthiazole from the starting material chloroacetone. The synthesis is a well-established two-step process, commencing with the Hantzsch thiazole synthesis to form the intermediate 2-amino-4-methylthiazole, followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position of the thiazole ring. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows to aid in understanding and practical application.

Overall Synthetic Pathway

The conversion of chloroacetone to this compound is achieved through the following two-stage synthetic route:

Stage 1: Hantzsch Thiazole Synthesis

Chloroacetone is reacted with thiourea in an aqueous medium to yield 2-amino-4-methylthiazole. This reaction is a classic example of the Hantzsch thiazole synthesis, a versatile method for the formation of thiazole rings.

Stage 2: Sandmeyer-type Chlorination

The amino group of 2-amino-4-methylthiazole is then converted to a chloro group. This is typically achieved through a diazotization reaction, where the primary amine is transformed into a diazonium salt, which is subsequently displaced by a chloride ion, often catalyzed by a copper salt.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1][2]

Reaction:

References

Biological activity of 2-Chloro-4-methylthiazole derivatives

An In-depth Technical Guide on the Biological Activity of 2-Chloro-4-methylthiazole Derivatives

Introduction

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is prevalent in a variety of natural products, including vitamin B1 (thiamine).[1][2] In the realm of medicinal chemistry, thiazole derivatives are recognized for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] The substitution pattern on the thiazole ring plays a crucial role in modulating its biological effects. This guide focuses on the biological activities of derivatives of this compound, a specific scaffold that has been explored for the development of novel therapeutic agents. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

Anticancer Activity

Derivatives of the thiazole nucleus are well-established as potent anticancer agents.[5][6] The introduction of a this compound moiety has been investigated in the design of novel compounds with cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer mechanism of thiazole derivatives is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7] For instance, some thiazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, disrupt the cell cycle, and induce apoptosis.[6] Molecular docking studies have also suggested that these compounds can bind to the active sites of proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), thereby interfering with their function.[6]

A proposed general mechanism for the induction of apoptosis by a promising thiazole derivative is outlined below.

Caption: Proposed mechanism of anticancer action for a thiazole derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c (a hydrazinyl-thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| HepG2 (Liver) | 7.26 ± 0.44 | [6] | |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [6] |

| HepG2 (Liver) | 8.4 ± 0.51 | [6] | |

| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | L1210 (Leukemia) | 3.2 | [8] |

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[9][10] The this compound scaffold has been incorporated into various molecular structures to enhance their antimicrobial properties.

Mechanism of Action

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms. In bacteria, these compounds have been suggested to inhibit essential enzymes involved in cell wall biosynthesis, such as MurB, which is crucial for peptidoglycan synthesis.[7] Another proposed mechanism is the inhibition of bacterial DNA gyrase.[9] The lipophilicity and electronic properties conferred by the chloro and methyl substituents can facilitate the transport of these molecules across microbial cell membranes and enhance their interaction with intracellular targets.

The general workflow for screening the antimicrobial activity of newly synthesized compounds is depicted in the following diagram.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2- carbamates, and related derivatives. | Semantic Scholar [semanticscholar.org]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Chloro-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-4-methylthiazole. The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, specific experimentally determined raw data is not consistently available in publicly accessible domains. Therefore, the data presented is a combination of referenced information and predicted values based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.2 | Singlet | 1H | H-5 (thiazole ring) |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ (methyl group) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-2 (carbon bearing chlorine) |

| ~148 - 152 | C-4 (carbon bearing methyl group) |

| ~115 - 120 | C-5 (methine carbon) |

| ~17 - 20 | -CH₃ (methyl carbon) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch (aromatic/heteroaromatic) |

| ~2950 - 2850 | Medium | C-H stretch (methyl group) |

| ~1600 - 1550 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1500 - 1400 | Medium-Strong | C=C stretch (thiazole ring) |

| ~1100 - 1000 | Medium | C-N stretch |

| ~800 - 700 | Strong | C-Cl stretch |

Data obtained from a film on a Bruker IFS 85 FT-IR spectrometer.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 133/135 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 98 | Medium | [M - Cl]⁺ |

| 71 | Medium | [M - Cl - HCN]⁺ |

| 58 | High | [C₃H₄S]⁺ |

Molecular Formula: C₄H₄ClNS.[1] Molecular Weight: 133.60 g/mol .[1] The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Several hundred to several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid cell.

-

Data Acquisition: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer. A background spectrum of the clean salt plates (or the solvent) is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is presented in the transmittance or absorbance mode over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion fragment.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Technical Guide: Solubility Profile of 2-Chloro-4-methylthiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-methylthiazole, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, a logical workflow for solvent selection and solubility determination is presented. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to conduct robust solubility studies, essential for process development, formulation, and quality control.

Introduction

This compound (CAS No. 26847-01-8) is a heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a thiazole ring substituted with a chlorine atom and a methyl group, imparts specific physicochemical properties that influence its reactivity and solubility.[2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, enabling efficient reaction kinetics, product purification, and formulation.

While it is generally known to have moderate solubility in organic solvents, specific quantitative data is not extensively documented in readily accessible literature.[2] This guide provides a framework for systematically determining these solubility parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C4H4ClNS | [3] |

| Molecular Weight | 133.6 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 203 °C | [4] |

| Density | 1.331 g/cm³ | [4] |

| Flash Point | 76 °C | [4] |

| pKa | 1.36 ± 0.10 (Predicted) | [4] |

Qualitative Solubility Profile

General observations indicate that this compound exhibits moderate solubility in organic solvents and limited solubility in water.[2] Thiazole-containing compounds, in general, are often soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most widely recognized and reliable method for determining the solubility of a chemical substance is the shake-flask method.[6] This protocol is adapted from established methodologies for determining the solubility of organic compounds.

4.1. Principle

A saturated solution of this compound is prepared by adding an excess of the compound to a specific organic solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

HPLC or GC system with a suitable detector

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solution to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm filter to remove any suspended particles. The filter material should be compatible with the solvent.

-

Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized format to allow for easy comparison. An example template is provided in Table 2.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Isopropanol | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Logical Workflow for Solubility Determination and Solvent Selection

The following diagram illustrates a logical workflow for the determination of solubility and the selection of an appropriate solvent for a given application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 26847-01-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lifechemicals.com [lifechemicals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in research and development is significant; however, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings. The absence of comprehensive quantitative toxicity data for this compound necessitates a cautious approach, treating it with the respect due to a substance with a significant hazard profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this chemical are fully aware of its potential health effects.

Table 1: GHS Classification of this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClNS | [1] |

| Molecular Weight | 133.6 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 202.7°C at 760 mmHg | [4] |

| Flash Point | 76.4°C | [4] |

| Density | 1.331 g/cm³ | [4] |

| Vapor Pressure | 0.411 mmHg at 25°C | [4] |

| Solubility | No data available | |

| pKa | 1.36 ± 0.10 (Predicted) | [5] |

Toxicological Information

A critical aspect of the safety assessment for any chemical is its toxicological profile. For this compound, specific quantitative toxicity data is largely unavailable in public literature. Therefore, a precautionary approach is essential. The GHS classification (Category 4 for acute toxicity) suggests a moderate level of toxicity.

Table 3: Summary of Acute Toxicity Data for this compound

| Route of Exposure | Endpoint | Species | Value | Classification |

| Oral | LD50 | Rat | No data available | Harmful if swallowed (Category 4)[1][2] |

| Dermal | LD50 | Rabbit | No data available | Harmful in contact with skin (Category 4)[1][2] |

| Inhalation | LC50 | Rat | No data available | Harmful if inhaled (Category 4)[1][2] |

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2] Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][2] Respiratory or Skin Sensitization: No data available. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: No data available. Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[1][2] Specific Target Organ Toxicity - Repeated Exposure: No data available. Aspiration Hazard: No data available.

Experimental Protocols for Hazard Assessment

While specific study results for this compound are not publicly available, the classification of this chemical is based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies provides insight into the nature of the chemical's hazards.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[6][7][8][9]

-

Principle: The test substance is administered in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[6]

-

Procedure:

-

Healthy, young adult animals are acclimatized to laboratory conditions.[6]

-

Food is withheld overnight before dosing.[6]

-

The substance is administered by gavage in a single dose.[6]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[10]

-

Body weights are recorded weekly.

-

All animals are subjected to a gross necropsy at the end of the observation period.[6]

-

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[11][12]

-

Principle: The test substance is applied to the skin in graduated doses to several groups of experimental animals (typically rats or rabbits), one dose per group.[5]

-

Procedure:

-

Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.[5]

-

The substance is applied uniformly over an area of at least 10% of the body surface.[4]

-

The test site is covered with a porous gauze dressing for a 24-hour exposure period.[5][13]

-

Animals are observed for signs of toxicity and mortality for 14 days.[12]

-

Gross necropsy is performed on all animals at the end of the study.[12]

-

-

Endpoint: The dermal LD50 is determined.[14]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline evaluates the health hazards associated with a single, short-term exposure to a chemical by inhalation.[15][16]

-

Principle: Groups of animals are exposed for a defined period (typically 4 hours) to the test substance in a gaseous, vaporous, or aerosol form at various concentrations.[17]

-

Procedure:

-

Animals (usually rats) are placed in an inhalation chamber with a controlled atmosphere containing the test substance.[17]

-

Exposure is typically for 4 hours.[17]

-

Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.[17]

-

Body weights are recorded, and a gross necropsy is performed on all animals.[17]

-

-

Endpoint: The LC50 (the concentration in air that is lethal to 50% of the animals) is calculated.[17]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the potential of a substance to cause localized skin irritation or corrosion.[18][19]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[18]

-

Procedure:

-

A small area of skin (approximately 6 cm²) is shaved.[18]

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied and covered with a gauze patch.[18]

-

The patch remains in place for 4 hours.[18]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[20]

-

-

Endpoint: The skin reactions are scored and evaluated to determine the irritation potential.[18]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[21][22]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[22][23] The other eye serves as a control.[22][23]

-

Procedure:

-

The test is initially performed on a single animal.[22]

-

The substance is instilled into the eye, and the eyelids are held together for about one second.[24]

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[22][23]

-

If severe effects are not observed, the test may be confirmed in up to two additional animals.[21][23]

-

-

Endpoint: The ocular lesions are scored to determine the irritation or corrosion potential.[21]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a strict adherence to safe handling practices and the use of appropriate PPE is mandatory.

Figure 1: General workflow for safely handling this compound.

Table 4: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors, which can cause serious eye irritation. |

| Skin Protection | - Gloves: Chemically resistant gloves. Nitrile gloves may offer some protection against splashes, but their suitability for prolonged contact is unknown.[25][26][27][28] For extended work, consider heavier-duty gloves such as neoprene or butyl rubber and consult manufacturer's compatibility data. Always inspect gloves for degradation before use. - Lab Coat: A flame-resistant lab coat worn over personal clothing. - Footwear: Closed-toe shoes. | Prevents skin contact, which can cause irritation and is a route of toxic exposure. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate. | Protects against inhalation of harmful vapors, which can cause respiratory irritation. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Figure 2: Decision-making workflow for emergency situations.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Storage, Handling, and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 6: Storage, Handling, and Disposal Guidelines

| Aspect | Guideline |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.[3] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling. |

| Accidental Release | Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways. |

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks. Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No data is available regarding hazardous decomposition products.[1] Thermal decomposition of similar chlorinated and sulfur-containing organic compounds may produce toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely when its hazards are understood and appropriate precautions are taken. The lack of comprehensive quantitative toxicity data underscores the importance of a conservative approach to safety. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before handling this or any other chemical.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. scribd.com [scribd.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. dep.nj.gov [dep.nj.gov]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. dtsc.ca.gov [dtsc.ca.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 24. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 25. gloves.com [gloves.com]

- 26. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 27. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 28. soscleanroom.com [soscleanroom.com]

The Pivotal Role of Thiazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents.[1][2] The planarity and aromaticity of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for high-affinity binding to a diverse range of biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, spanning a wide spectrum of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of thiazole derivatives, supplemented with detailed experimental protocols and quantitative data to aid researchers in the field of drug discovery.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[6] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole core, enabling the generation of large and diverse compound libraries for screening.[1][7]

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch synthesis to produce a fundamental 2-aminothiazole derivative.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Water

-

20 mL scintillation vial

-

Stir bar and hot plate

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heat the mixture on a hot plate with stirring at a moderate temperature (e.g., 100°C setting) for 30 minutes.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

In a 100 mL beaker, pour the contents of the reaction vial into 20 mL of a 5% sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[8]

-

Set up a Buchner funnel with filter paper seated with water and connect it to a side-arm flask under vacuum.

-

Filter the mixture to collect the solid precipitate.

-

Wash the collected solid (filter cake) with water to remove any remaining salts.

-

Spread the solid on a watch glass and allow it to air dry completely.

-

Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated remarkable efficacy across a multitude of therapeutic areas. Their biological activity is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating key signaling pathways involved in disease pathogenesis.

Anticancer Activity

Thiazole-containing compounds are prominent in oncology, with several approved drugs and numerous candidates in clinical trials.[9][10] They exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][11]

Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is a prime example of a successful thiazole-based anticancer drug.[12][13] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13]

Another critical pathway in cancer progression is the PI3K/Akt/mTOR signaling pathway , which regulates cell growth, proliferation, and survival.[14][15] Several thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antitumor activity.[4][14]

The following diagram illustrates the mechanism by which thiazole-based inhibitors block the PI3K/mTOR pathway, leading to the suppression of tumor growth.

| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dasatinib | BCR-ABL, Src | K562 | <0.001 | [12] |

| Compound 3b | PI3Kα, mTOR | Leukemia HL-60(TB) | PI3Kα: 0.086, mTOR: 0.221 | [14] |

| Compound 3e | PI3Kα, mTOR | Leukemia HL-60(TB) | PI3Kα: 0.125, mTOR: 0.315 | [4] |

| Compound 7d | EGFR, ErbB2 | OVCAR-4 | 1.74 | [16] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][17][18]

Materials:

-

Cultured cancer cells in a 96-well plate

-

Test thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9]

-

Prepare serial dilutions of the test thiazole compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).[19]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[19]

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][18]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[19]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[12][21] They act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), and the disruption of cell division by targeting proteins such as FtsZ.[4][21]

The following diagram illustrates some of the key bacterial targets of thiazole-based antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 4. jchemrev.com [jchemrev.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fda.gov [fda.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cbirt.net [cbirt.net]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-4-Methylthiazole from 2-Chloro-4-Methylthiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of 2-amino-4-methylthiazole from 2-chloro-4-methylthiazole. This transformation is a key step in the preparation of various pharmaceutically active compounds.

Application Notes

2-Amino-4-methylthiazole is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential across several therapeutic areas due to their ability to interact with various biological targets.

Anticancer Activity: Derivatives of 2-amino-4-methylthiazole are foundational components of numerous anticancer agents. They have been shown to inhibit key signaling pathways involved in tumor progression, proliferation, and angiogenesis.[1] For instance, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of new blood vessel formation essential for tumor growth.[1] The 2-aminothiazole core is a key feature in clinically approved drugs like Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Antimicrobial and Antifungal Properties: The 2-amino-4-methylthiazole moiety has been extensively investigated for the development of novel antimicrobial and antifungal drugs.[3] These compounds have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1]

Anti-inflammatory Effects: While a less explored area, some 2-amino-4-methylthiazole derivatives have exhibited anti-inflammatory properties. The proposed mechanism of action involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

The versatility of the 2-amino group allows for further structural modifications, making 2-amino-4-methylthiazole a valuable building block in the design and synthesis of new chemical entities for drug discovery.[2]

Experimental Protocols

The synthesis of 2-amino-4-methylthiazole from this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of an ammonia source attacks the electron-deficient carbon atom at the 2-position of the thiazole ring, leading to the displacement of the chloride leaving group.

Representative Protocol: Nucleophilic Aromatic Substitution with Ammonia

This protocol describes a potential method for the amination of this compound using aqueous ammonia under elevated temperature and pressure.

Materials:

-

This compound

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

A suitable high-pressure reaction vessel (e.g., a sealed tube or autoclave)

-

Solvent (optional, e.g., ethanol or dioxane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reaction vessel, combine this compound (1.0 eq) and a large excess of concentrated aqueous ammonia (10-20 eq). A co-solvent such as ethanol may be added to improve solubility.

-

Seal the reaction vessel securely.

-

Heat the mixture to a temperature in the range of 120-150 °C. The reaction should be monitored for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely released before opening.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-amino-4-methylthiazole.

Data Presentation

Since a specific protocol with quantitative data for the target synthesis was not found, the following table summarizes the reaction conditions and yields for the well-established Hantzsch synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea, as this is a common alternative route.[4]

| Parameter | Value |

| Starting Material 1 | Thiourea |

| Starting Material 2 | Chloroacetone |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Work-up | Basification with NaOH, extraction with ether |

| Purification | Distillation under reduced pressure |

| Yield | 70-75% |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general mechanism.

Caption: A logical workflow for the synthesis of 2-amino-4-methylthiazole.

Caption: The general mechanism for the synthesis via SNAr.

References

Application Notes and Protocols: 2-Chloro-4-methylthiazole as a Key Intermediate for Novel Fungicide Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-4-methylthiazole in the synthesis of novel thiazole-based fungicides. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad-spectrum fungicidal activity. This compound serves as a versatile building block for the creation of a library of potential fungicidal agents, particularly through the synthesis of thiazole carboxamides.

Introduction

The thiazole ring is a core structural motif in a variety of biologically active compounds, including fungicides. Its presence can confer potent and specific interactions with fungal cellular targets. One prominent class of thiazole-based fungicides is the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. This compound is a key intermediate that can be elaborated into various fungicidal candidates, offering a platform for the discovery of new crop protection agents.[1] This document outlines the synthetic pathways from this compound to potential fungicidal compounds and provides representative data on their biological activity.

Synthetic Pathway Overview

The primary strategy for leveraging this compound as a fungicide intermediate involves its conversion to the corresponding carboxylic acid, followed by amidation to form thiazole carboxamides. This approach allows for the introduction of diverse chemical functionalities by varying the amine coupling partner, enabling the exploration of structure-activity relationships (SAR).

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carboxylic acid

This protocol describes the synthesis of the key intermediate, this compound-5-carboxylic acid, from this compound. The procedure is based on established methods for the carboxylation of thiazole derivatives.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in dry THF under a nitrogen atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Carboxylation: While maintaining the low temperature, carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction may be observed. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound-5-carboxylic acid. The crude product can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of the key intermediate.

Protocol 2: General Procedure for the Synthesis of Thiazole Carboxamide Fungicides

This protocol outlines a general method for the amide coupling of this compound-5-carboxylic acid with a variety of amines to produce a library of potential fungicides.[2]

Materials:

-

This compound-5-carboxylic acid

-

Substituted aniline or other amine (1.0 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dry dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of this compound-5-carboxylic acid (1.0 eq) in dry DCM, add HOBt (1.1 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired thiazole carboxamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and fungicidal activity of analogous thiazole carboxamide fungicides. The data is compiled from published research on similar compounds and serves as a benchmark for the expected outcomes when using this compound as a starting material.

Table 1: Representative Synthesis Yields of Thiazole Carboxamides

| Compound ID | Amine Starting Material | Coupling Reagents | Solvent | Yield (%) | Reference |

| I | 2,6-dichloroaniline | EDCI, HOBt, DIPEA | DCM | 75 | [2] |

| II | 4-fluoroaniline | EDCI, HOBt, DIPEA | DCM | 82 | [2] |

| III | 3-ethoxyaniline | EDCI, HOBt, DIPEA | DMF | 68 | [2] |

Table 2: Representative In Vitro Fungicidal Activity (EC50) of Thiazole Carboxamides (µg/mL)

| Compound ID | Botrytis cinerea | Rhizoctonia solani | Sclerotinia sclerotiorum | Reference |

| IV | 2.5 | 1.8 | 3.1 | [3] |

| V | 1.99 | 5.2 | 0.8 | [1][4] |

| VI | 8.92 | 3.79 | 4.9 | [3][5] |

| Boscalid (Commercial Fungicide) | 1.72 | 9.19 | 4.9 | [3][4] |

Signaling Pathways and Mode of Action

Many thiazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[1]

Caption: Mode of action of thiazole carboxamide fungicides as SDHIs.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel fungicidal compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the chemical space of thiazole carboxamides and to identify new, potent agents for crop protection. The structure-activity relationship studies enabled by the modular synthetic approach can lead to the optimization of fungicidal activity against a broad range of plant pathogens.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Chloro-4-methylthiazole in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylthiazole is a versatile heterocyclic building block with significant applications in the synthesis of high-value pharmaceuticals. Its unique chemical structure, featuring a reactive chlorine atom and a nucleophilic thiazole ring, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key active pharmaceutical ingredients (APIs), including the anti-cancer drug Dasatinib and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The protocols are based on established synthetic routes and are intended to serve as a practical guide for researchers in drug discovery and development.

Introduction